For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of JA310
Abstract
JA310 is a highly selective and potent chemical probe for the mammalian STE20-like protein kinase 3 (MST3), also known as Serine/Threonine Kinase 24 (STK24).[1][2][3] Developed through a macrocyclization strategy based on a 3-aminopyrazole scaffold, JA310 offers an excellent tool for investigating the physiological and pathological roles of MST3.[2][3] This document provides a comprehensive overview of the mechanism of action of JA310, including its biochemical and cellular activity, selectivity profile, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.
Introduction to JA310
JA310 is a macrocyclic compound designed to be a potent and selective inhibitor of MST3 kinase.[2][3] The rationale for its development stemmed from the need for isoform-selective inhibitors to dissect the specific functions of MST3, a member of the mammalian sterile 20-like (MST) kinase family.[2][3][4] This family of serine/threonine kinases, which also includes MST1, MST2, MST4, and YSK1, are key regulators of fundamental cellular processes such as proliferation, apoptosis, migration, and polarity.[3][4][5] Dysregulation of MST3 has been implicated in the development of high-grade tumors, making it a potential therapeutic target in oncology.[2][3][4] The macrocyclic structure of JA310 is crucial for its high selectivity, as it constrains the molecule into a bioactive conformation that preferentially binds to MST3.[2][3]
Mechanism of Action
JA310 functions as a direct inhibitor of the MST3 kinase. The binding of JA310 to MST3 has been characterized, and the crystal structure of the MST3-JA310 complex reveals that the inhibitor induces significant structural rearrangements within the kinase.[2][4][6] This detailed structural insight provides a basis for understanding the high affinity and selectivity of JA310.
Molecular Interaction and Binding Mode
The development of JA310 started from a promiscuous kinase inhibitor. Through a macrocyclization strategy, where a linker was used to cyclize the molecule, JA310 was synthesized to achieve high potency and selectivity for MST3.[2][3] This approach locks the inhibitor in a conformation that is optimal for binding to the MST3 active site while being less favorable for binding to other kinases.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for JA310, demonstrating its potency, selectivity, and cellular activity.
Table 1: In Vitro and Cellular Potency of JA310
| Parameter | Target | Value | Assay |
| Cellular EC50 | MST3 | 106 nM | NanoBRET (intact cells) |
| In Vitro Potency (EC50) | MST3 | 76 nM | NanoBRET (lysed cells) |
| Binding Affinity (KD) | MST4 | 116 nM | Isothermal Titration Calorimetry (ITC) |
| Cellular EC50 | MST4 | 1.4 µM (1400 nM) | NanoBRET (intact cells) |
| In Vitro Potency (EC50) | MST4 | 362 nM | NanoBRET (lysed cells) |
Data sourced from Amrhein et al., J Med Chem, 2023 and the SGC.[2][7]
Table 2: Selectivity Profile of JA310
| Kinase | Mean Residual Activity at 1µM JA310 | Assay |
| MST3 | 13.5% | Radiometric Assay (33PanQinase) |
| MST4 | 18.0% | Radiometric Assay (33PanQinase) |
| LIMK1 | 36.6% | Radiometric Assay (340 kinases panel) |
| LIMK2 | 38.2% | Radiometric Assay (340 kinases panel) |
Data sourced from the SGC.[7]
Signaling Pathways Modulated by JA310
By inhibiting MST3, JA310 can be used to probe its role in various signaling pathways. MST3 is implicated in several key cellular processes.
MST3 Signaling Overview
The following diagram illustrates the central role of MST3 in cellular signaling and the point of intervention by JA310.
Caption: JA310 inhibits MST3, blocking its downstream signaling pathways.
Role in Cancer Proliferation
MST3 has been shown to promote proliferation and tumorigenicity in breast cancer through the VAV2/Rac1 signaling axis.[8] MST3 can phosphorylate and regulate downstream effectors that lead to cell cycle progression.[8]
Caption: JA310 inhibits the MST3-mediated pro-proliferative pathway.
Involvement in Hippo-YAP and AMPK Signaling
Recent studies suggest a role for MST3 in modulating the Hippo-YAP pathway and AMPK signaling, which are critical for cell growth, fibrosis, and energy homeostasis.[9] MST3 can influence the phosphorylation and cellular localization of YAP, a key transcriptional co-activator in the Hippo pathway.[9]
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize JA310.
NanoBRET Target Engagement Assay
This assay was used to determine the cellular potency (EC50) of JA310 against MST kinases in both intact and permeabilized cells.[2]
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Principle: Bioluminescence Resonance Energy Transfer (BRET) is measured between a NanoLuciferase (NLuc)-tagged kinase (e.g., MST3-NLuc) and a fluorescently labeled tracer that binds to the kinase's active site. A test compound competes with the tracer, leading to a decrease in the BRET signal.
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Cell Line: HEK293T cells were used for transient expression of the NLuc-kinase fusion proteins.
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Procedure (Intact Cells):
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HEK293T cells are transfected with the NLuc-MST3 plasmid.
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After 24 hours, cells are harvested, washed, and resuspended in Opti-MEM.
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Cells are plated in a 96-well plate.
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JA310 is serially diluted and added to the cells, followed by the addition of the fluorescent tracer.
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The NanoBRET substrate (furimazine) is added.
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The BRET signal is measured using a plate reader that can detect both the donor (NLuc) and acceptor (tracer) emissions.
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Procedure (Permeabilized Cells):
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The protocol is similar to the intact cell assay, but the cell suspension is supplemented with saponin to permeabilize the cell membranes. This allows for the determination of in vitro potency.
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-
Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the EC50 value.
Differential Scanning Fluorimetry (DSF)
DSF was used to assess the binding of JA310 to a panel of kinases and determine the thermal shift (ΔTm).[2]
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Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
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Procedure:
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The kinase of interest is mixed with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
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JA310 is added to the mixture.
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The sample is heated in a real-time PCR instrument, and the fluorescence is measured at increasing temperatures.
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-
Data Analysis: The melting temperature (Tm) is determined from the inflection point of the melting curve. The ΔTm is the difference in Tm between the protein with and without the inhibitor.
Isothermal Titration Calorimetry (ITC)
ITC was used to determine the binding affinity (KD) of JA310 to MST4.[7]
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Principle: ITC directly measures the heat released or absorbed during a binding event.
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Procedure:
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A solution of the kinase is placed in the sample cell of the calorimeter.
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A solution of JA310 is loaded into the injection syringe.
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The inhibitor solution is injected in small aliquots into the kinase solution.
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The heat change associated with each injection is measured.
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Data Analysis: The data is fitted to a binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
JA310 is a valuable research tool for the specific inhibition of MST3 kinase. Its high potency and selectivity, confirmed through rigorous biochemical and cellular assays, allow for the precise dissection of MST3's roles in various signaling pathways. The detailed data and protocols provided in this guide are intended to support the scientific community in utilizing JA310 to further understand the biology of MST3 and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MST kinases in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eubopen.org [eubopen.org]
- 8. MST3 promotes proliferation and tumorigenicity through the VAV2/Rac1 signal axis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MST3 Regulates AMPK and YAP-Hippo Signaling in Cell Models Relevant to Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
